Pipazethate
Overview
Description
Pipazethate is a 1-azaphenothiazine compound that was briefly marketed as a cough suppressant. It is known for its ability to bind to the sigma-1 receptor with an IC50 value of 190 nM . This compound also exhibits local anesthetic action and, in large doses, can produce seizures . It was approved by the FDA in 1962 but was withdrawn from the US market in 1972 due to a lack of evidence of efficacy .
Preparation Methods
The synthesis of Pipazethate involves the reaction of 1-azaphenothiazine with phosgene to produce 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to form the ester, completing the synthesis of this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Pipazethate undergoes various chemical reactions, including oxidation and reduction. For example, it can be oxidized by iron(III) in the presence of o-phenanthroline or bipyridyl to form tris-complexes . It can also be reduced by iron(III) in an acidic medium, followed by interaction with ferricyanide to form Prussian blue . Common reagents used in these reactions include iron(III) chloride, o-phenanthroline, bipyridyl, and ferricyanide. The major products formed from these reactions are the tris-complexes and Prussian blue.
Scientific Research Applications
Pipazethate has been studied for its electrochemical behavior and has been used in the development of carbon paste electrodes modified with sodium-montmorillonite clay for its determination in pharmaceutical formulations and human blood . It has also been explored as a plant activator, showing superior resistance against rice blast compared to traditional fungicides . Additionally, this compound has been used in various analytical methods, including spectrophotometry, high-performance liquid chromatography, and potentiometric titration .
Mechanism of Action
Pipazethate acts as a non-narcotic antitussive agent by binding to the sigma-1 receptor with an IC50 value of 190 nM . This binding inhibits the excitability of the cough center and peripheral neural receptors in the respiratory passage, thereby suppressing irritable and spasmodic cough . It also has local anesthetic action, which contributes to its cough suppressant effects .
Comparison with Similar Compounds
Pipazethate is similar to other 1-azaphenothiazine compounds such as Prothipendyl and Isothipendyl . this compound is unique in its specific binding affinity to the sigma-1 receptor and its local anesthetic action. Unlike Prothipendyl and Isothipendyl, this compound was primarily marketed as a cough suppressant, although it was eventually withdrawn from the market due to a lack of efficacy .
Similar Compounds
- Prothipendyl
- Isothipendyl
Properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVJXCOMJLLMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6056-11-7 (mono-hydrochloride) | |
Record name | Pipazethate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40176056 | |
Record name | Pipazethate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipazethate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2167-85-3 | |
Record name | Pipazethate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2167-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipazethate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pipazethate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pipazethate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipazetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPAZETHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5EK1T5V2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pipazethate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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